3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
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Description
3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H11F3N6O and its molecular weight is 348.289. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrrolopyrazine and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Mode of Action
For instance, some compounds have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Biochemical Pathways
For example, some indole derivatives have shown antiviral activity by inhibiting specific viral replication pathways .
Pharmacokinetics
A similar compound has been reported to be a potent, orally active dpp-iv inhibitor with excellent oral bioavailability in preclinical species .
Result of Action
For instance, some compounds have demonstrated in vivo efficacy in animal models .
Properties
IUPAC Name |
3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-15(17,18)12-7-10(1-2-21-12)24-6-5-23(9-13(24)25)14-11(8-19)20-3-4-22-14/h1-4,7H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWMPOFJNCVEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=CN=C2C#N)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.